molecular formula C15H13ClN8S B4782537 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4782537
M. Wt: 372.8 g/mol
InChI Key: RIBPFDZDHHUIEN-UHFFFAOYSA-N
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Description

3-({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core. Key structural attributes include:

  • 5,7-dimethyl groups on the pyrimidine ring, enhancing hydrophobicity and steric bulk.
  • A sulfanyl methyl bridge connecting the triazolopyrimidine core to a 1-(4-chlorophenyl)-1H-tetrazole moiety, which introduces electron-withdrawing and aromatic characteristics.

This compound’s design leverages the pharmacological relevance of triazolopyrimidines (known for kinase inhibition and antimicrobial activity) and tetrazoles (valued for metabolic stability and hydrogen bonding). Its unique substitution pattern distinguishes it from analogues, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name

3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN8S/c1-9-7-10(2)23-14(17-9)19-20-15(23)25-8-13-18-21-22-24(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPFDZDHHUIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps, starting with the preparation of the tetrazole and triazolopyrimidine intermediates. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The triazolopyrimidine core is often prepared via cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones. The final step involves the coupling of the tetrazole and triazolopyrimidine intermediates through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Differences and Core Modifications

The table below highlights structural variations among related compounds:

Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound Triazolo[4,3-a]pyrimidine 5,7-dimethyl; 4-chlorophenyl tetrazole via sulfanyl methyl High lipophilicity; potential kinase inhibition
7-(4-Chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-... () Triazolo[1,5-a]pyrimidine 4-chlorophenyl; 4-methoxyphenyl carboxamide Carboxamide enhances solubility; antimicrobial activity
3-{[(4-Chlorophenyl)methyl]sulfanyl}-7-phenyl-... () Imidazo[2,1-c][1,2,4]triazole Phenyl; 4-chlorophenyl sulfanyl Imidazole fusion increases π-π stacking; anticancer potential
3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-... () Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl; trifluoromethyl; piperidinyl Fluorine and CF₃ improve metabolic stability; CNS activity
1-(4-Chlorophenyl)-2-({...triazolo[4,3-a]pyrimidin-3-ylsulfanyl}... () Triazolopyrimidine + ethanone Sulfanyl-ethanone linkage; ethyl-triazole Dual triazole rings enhance chelation; antibacterial activity

Key Observations :

  • Core Heterocycles : Pyrazolo[1,5-a]pyrimidines () and imidazo-triazoles () exhibit divergent electronic properties compared to the target’s triazolopyrimidine, affecting binding to biological targets .
  • Substituent Effects : The 4-chlorophenyl tetrazole in the target compound provides stronger electron-withdrawing effects than carboxamides () or methoxyphenyl groups, influencing receptor affinity .

Physicochemical and Pharmacokinetic Properties

Data derived from computational models (e.g., SwissADME) and experimental studies:

Parameter Target Compound 7-(4-Methoxyphenyl)-2-(methylsulfanyl)-... () 5-Sulfanyltriazoles ()
LogP 3.8 (predicted) 2.9 2.1
Water Solubility Low Moderate (due to methoxy) High (sulfanyl polar group)
Drug-Likeness Passes Lipinski Passes Fails (high polarity)

Analysis :

  • The target’s 5,7-dimethyl groups increase logP (3.8) compared to methoxy-containing analogues (), suggesting better membrane permeability but lower solubility .
  • Sulfanyl methyl tetrazole vs. pyridinone (): The latter’s hydrogen-bonding capacity improves solubility but may reduce blood-brain barrier penetration .

Contrasts :

  • The target’s dual methyl groups may limit solubility but improve intracellular accumulation in cancer cells compared to hydroxyl-bearing analogues () .
  • Tetrazole vs. Carboxamide (): Tetrazole’s metabolic stability offers longer half-life, whereas carboxamides are prone to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

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